Cas no 51535-01-4 (1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride)

1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride is a versatile organic compound used in the synthesis of various pharmaceuticals and agrochemicals. It offers excellent solubility and stability, facilitating efficient reactions. Its chloromethyl group enables facile substitution reactions, while the benzyl group provides structural rigidity. This compound is highly valued for its synthetic utility and ease of handling in the laboratory setting.
1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride structure
51535-01-4 structure
Product Name:1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride
CAS No:51535-01-4
MF:C12H16ClN
MW:209.715142250061
MDL:MFCD08234788
CID:362047
PubChem ID:12364518
Update Time:2025-10-31

1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-3-(chloromethyl)pyrrolidine
    • 1-Benzyl-3-(chloromethyl)pyrrolidine hydrochloride
    • Pyrrolidine, 3-(chloromethyl)-1-(phenylmethyl)-
    • 1-benzyl-3-(chloromethyl)pyrrolidine(SALTDATA: HCl)
    • AM100899
    • 3-(chloromethyl)-1-(phenylmethyl)pyrrolidine
    • 1-Benzyl-3-chloromethyl-pyrrolidine
    • SCHEMBL5969122
    • 51535-01-4
    • (3RS)-1-benzyl-3-chloromethyl pyrrolidine
    • DTXSID20494361
    • QWGYCLIMHHUXSL-UHFFFAOYSA-N
    • FT-0683168
    • E89239
    • AKOS005174186
    • 1-Benzyl-3-chloromethylpyrrolidine
    • CS-0358096
    • pyrrolidine, 3-(chloromethyl)-1-(phenylmethyl)-, hydrochloride
    • ALBB-013453
    • 1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride
    • MDL: MFCD08234788
    • Inchi: 1S/C12H16ClN/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2
    • InChI Key: QWGYCLIMHHUXSL-UHFFFAOYSA-N
    • SMILES: ClCC1CCN(CC2C=CC=CC=2)C1

Computed Properties

  • Exact Mass: 209.09700
  • Monoisotopic Mass: 209.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Density: 1.100
  • Boiling Point: 288 ºC
  • Flash Point: 128 ºC
  • PSA: 3.24000
  • LogP: 2.68520

1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride Security Information

  • HazardClass:IRRITANT

1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride

Introduction to 1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride (CAS No. 51535-01-4)

1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 51535-01-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyrrolidine class, characterized by a six-membered heterocyclic structure containing one nitrogen atom. The presence of a benzyl group and a chloromethyl substituent at the 1 and 3 positions, respectively, imparts unique reactivity and potential biological activity, making it a valuable intermediate in drug discovery and synthesis.

The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various chemical and biological assays. In recent years, there has been growing interest in pyrrolidine derivatives due to their diverse pharmacological properties. Specifically, compounds with chloromethyl functionalities are often explored for their ability to participate in nucleophilic addition reactions, which can be leveraged in the synthesis of more complex molecules.

Current research in medicinal chemistry highlights the importance of 1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride as a building block for developing novel therapeutic agents. For instance, studies have demonstrated its utility in generating derivatives with potential applications in treating neurological disorders. The benzyl group can be further modified or removed to explore different biological pathways, while the chloromethyl moiety serves as a versatile handle for subsequent functionalization.

One notable area of investigation involves the use of this compound in the synthesis of small-molecule inhibitors targeting specific enzymes or receptors. The pyrrolidine core is a common scaffold in many bioactive molecules, and modifications at the 1 and 3 positions can fine-tune binding interactions. For example, recent publications have shown that derivatives of 1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride exhibit inhibitory effects on certain kinases, which are implicated in cancer progression.

The chloromethyl group is particularly interesting because it can undergo reactions such as nucleophilic substitution to introduce other functional groups. This reactivity has been exploited in the development of prodrugs or conjugates designed to enhance delivery or targeting specificity. In one study, researchers utilized 1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride to create a prodrug that releases an active pharmaceutical ingredient (API) under specific physiological conditions, demonstrating its potential in controlled-release systems.

Another emerging application is in the field of material science, where pyrrolidine derivatives are being explored for their role in polymer chemistry. The structural features of 1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride allow it to act as a monomer or crosslinking agent in polymer formulations. These polymers may find use in coatings, adhesives, or even biodegradable materials, showcasing the compound's versatility beyond traditional pharmaceutical applications.

In terms of synthetic methodologies, researchers have developed efficient protocols for preparing 1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride starting from commercially available precursors. These methods often involve multi-step reactions that highlight the compound's reactivity at both the benzyl and chloromethyl positions. Such synthetic advances contribute to its accessibility for further derivatization and application in diverse research settings.

The safety profile of 1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride is another critical consideration. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to ensure safe laboratory practices. Solubility data indicate that the hydrochloride salt is soluble in water and organic solvents, which influences its formulation and storage conditions.

Future directions for research on 1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride may include exploring its role in drug repurposing efforts. By screening existing derivatives for new biological activities, scientists could uncover additional therapeutic uses for this compound or related scaffolds. Additionally, computational modeling techniques are being employed to predict how modifications at specific positions might affect biological activity, accelerating the discovery process.

In conclusion,1-Benzyl-3-(chloromethyl)pyrrolidine Hydrochloride (CAS No. 51535-01-4) is a multifaceted compound with significant potential across multiple disciplines. Its unique structural features make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to evolve,this compound will likely remain at the forefront of innovation,contributing to advancements in drug development and material science.

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